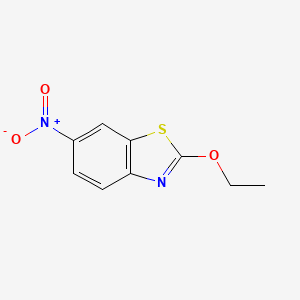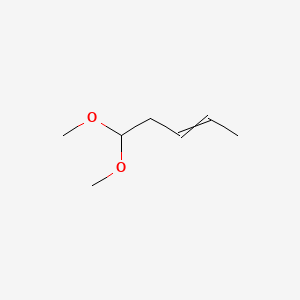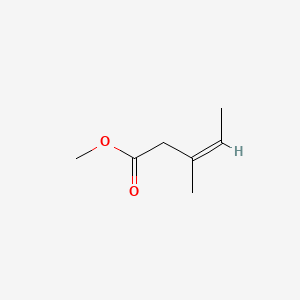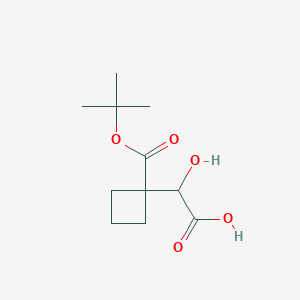
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl ring substituted with a tert-butoxycarbonyl group and a hydroxyacetic acid moiety, making it a versatile molecule for synthetic and analytical purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (BOC) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The cyclobutyl ring is then introduced through various cyclization reactions, and the hydroxyacetic acid moiety is added through esterification or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or intermediate in metabolic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxyacetic acid moiety may participate in hydrogen bonding and other interactions with biological molecules, while the cyclobutyl ring and tert-butoxycarbonyl group contribute to the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid: Similar structure but with an amino group instead of a hydroxy group.
Cyclobutyl derivatives: Various cyclobutyl-containing compounds with different functional groups.
Uniqueness
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid is unique due to its combination of a cyclobutyl ring, tert-butoxycarbonyl group, and hydroxyacetic acid moiety. This unique structure imparts specific chemical and physical properties that make it valuable for diverse applications in research and industry.
属性
分子式 |
C11H18O5 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-hydroxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutyl]acetic acid |
InChI |
InChI=1S/C11H18O5/c1-10(2,3)16-9(15)11(5-4-6-11)7(12)8(13)14/h7,12H,4-6H2,1-3H3,(H,13,14) |
InChI 键 |
JYLRRMYRZSRUKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1(CCC1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)
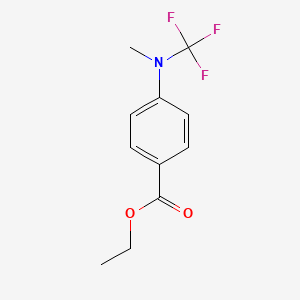
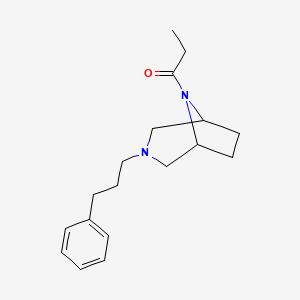
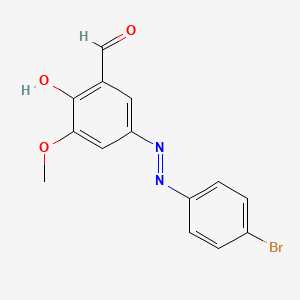

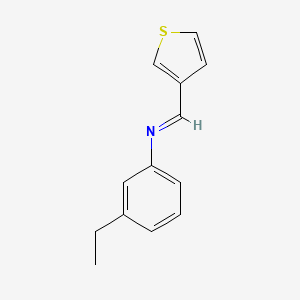
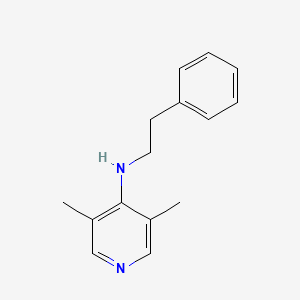
![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)
